7H-Pyrrolo(2,3-d)pyrimidine-5-carbonitrile, 4-amino-7-(2,5-dihydro-5-(hydroxymethyl)-2-furanyl)-, (2R-cis)-
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Overview
Description
4-Amino-7-((2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile is a complex organic compound that features a pyrrolo[2,3-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-7-((2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile typically involves multi-step organic reactions. The starting materials and reagents are chosen based on the desired functional groups and the overall structure of the compound. Common synthetic routes may include:
Cyclization reactions: to form the pyrrolo[2,3-d]pyrimidine core.
Functional group transformations: to introduce the hydroxymethyl and amino groups.
Protecting group strategies: to ensure selective reactions at specific sites.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include:
Continuous flow chemistry: for efficient large-scale synthesis.
Catalytic processes: to enhance reaction rates and selectivity.
Purification techniques: such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
4-Amino-7-((2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxymethyl groups to carboxylic acids or aldehydes.
Reduction: Reduction of nitrile groups to amines.
Substitution: Nucleophilic substitution reactions at the amino or hydroxymethyl groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Nucleophiles: Halides, amines, alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group may yield a carboxylic acid, while reduction of the nitrile group may produce a primary amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor or modulator of biological pathways.
Medicine: As a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry: In the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Amino-7-((2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile would depend on its specific interactions with molecular targets. This could involve:
Binding to enzymes: Inhibiting or modulating their activity.
Interacting with receptors: Altering signal transduction pathways.
Modifying nucleic acids: Affecting gene expression or replication.
Comparison with Similar Compounds
Similar Compounds
4-Amino-7H-pyrrolo[2,3-d]pyrimidine: A simpler analog without the hydroxymethyl and dihydrofuran groups.
7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile: Lacking the amino and hydroxymethyl groups.
Uniqueness
The unique combination of functional groups in 4-Amino-7-((2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl)-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile may confer distinct chemical reactivity and biological activity compared to its simpler analogs. This makes it a valuable compound for further research and development.
Properties
CAS No. |
115044-83-2 |
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Molecular Formula |
C12H11N5O2 |
Molecular Weight |
257.25 g/mol |
IUPAC Name |
4-amino-7-[(2R,5S)-5-(hydroxymethyl)-2,5-dihydrofuran-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H11N5O2/c13-3-7-4-17(9-2-1-8(5-18)19-9)12-10(7)11(14)15-6-16-12/h1-2,4,6,8-9,18H,5H2,(H2,14,15,16)/t8-,9+/m0/s1 |
InChI Key |
MKPNXBOGNDTEQA-DTWKUNHWSA-N |
Isomeric SMILES |
C1=C[C@@H](O[C@@H]1CO)N2C=C(C3=C(N=CN=C32)N)C#N |
Canonical SMILES |
C1=CC(OC1CO)N2C=C(C3=C(N=CN=C32)N)C#N |
Origin of Product |
United States |
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